molecular formula C12H19NO4 B15128348 rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid

rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B15128348
M. Wt: 241.28 g/mol
InChI Key: SDQMVRKENKZNDJ-UHFFFAOYSA-N
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Description

rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[310]hexane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amino group during subsequent reactions.

    Functionalization of the carboxylic acid group: This involves various organic reactions such as esterification or amidation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2R,3S,4S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • rac-(1R,3R,5R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid

Uniqueness

rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a carboxylic acid group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-5-8(10(14)15)6-4-7(6)9/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

SDQMVRKENKZNDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C2C1C2)C(=O)O

Origin of Product

United States

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